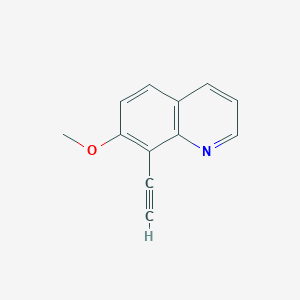
5-nitroquinolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 5-position and a keto group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively nitrates the quinolin-2(1H)-one at the 5-position, yielding 5-nitroquinolin-2(1H)-one . The reaction conditions generally involve the use of tert-butyl nitrite as the nitrating agent, and the reaction is carried out under mild conditions to achieve moderate to good yields.
Industrial Production Methods
While specific industrial production methods for 5-nitroquinolin-2(1H)-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
5-Nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Nitration: As mentioned, the compound can be synthesized through nitration of quinolin-2(1H)-one.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: tert-Butyl nitrite is commonly used for nitration.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: 5-Aminoquinolin-2(1H)-one.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
科学研究应用
5-Nitroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
作用机制
The mechanism of action of 5-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .
相似化合物的比较
Similar Compounds
5-Nitroquinoxalin-2(1H)-one: Similar structure but with a different ring system.
5-Nitroisoquinolin-2(1H)-one: Isoquinoline derivative with a nitro group at the 5-position.
5-Nitroindolin-2(1H)-one: Indole derivative with a nitro group at the 5-position.
Uniqueness
5-Nitroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
5-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-4H,5H2 |
InChI 键 |
UXLTWFSFLFTYER-UHFFFAOYSA-N |
规范 SMILES |
C1C=C2C(=NC1=O)C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)


![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
